2,3-Difluoro-1-nitro-4-(propan-2-yloxy)benzene
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Overview
Description
2,3-Difluoro-1-nitro-4-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H9F2NO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with two fluorine atoms, a nitro group, and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-1-nitro-4-(propan-2-yloxy)benzene typically involves the nitration of a fluorinated benzene derivative followed by the introduction of the propan-2-yloxy group. One common method involves the nitration of 2,3-difluorobenzene using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting 2,3-difluoro-1-nitrobenzene is then reacted with isopropyl alcohol in the presence of a base, such as potassium carbonate, to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-1-nitro-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The propan-2-yloxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, bases like sodium hydride (NaH)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Reduction: 2,3-Difluoro-1-amino-4-(propan-2-yloxy)benzene
Substitution: 2,3-Difluoro-1-nitro-4-(substituted)benzene
Oxidation: 2,3-Difluoro-1-nitro-4-(propan-2-one)benzene
Scientific Research Applications
2,3-Difluoro-1-nitro-4-(propan-2-yloxy)benzene has several applications in scientific research:
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-1-nitro-4-(propan-2-yloxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoronitrobenzene: Similar structure but lacks the propan-2-yloxy group.
2,4-Difluoronitrobenzene: Similar structure with different positions of the fluorine atoms.
2,3-Difluoro-1-nitrobenzene: Lacks the propan-2-yloxy group.
Uniqueness
2,3-Difluoro-1-nitro-4-(propan-2-yloxy)benzene is unique due to the presence of both the propan-2-yloxy group and the specific positioning of the fluorine atoms and nitro group. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,3-difluoro-1-nitro-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-5(2)15-7-4-3-6(12(13)14)8(10)9(7)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFKTRAQKYGWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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